AMPK Phosphorylation Potency: 60-Fold Greater Than Metformin in Human Pulmonary Fibroblasts
Lixumistat significantly increased cellular AMP-activated protein kinase (AMPK) phosphorylation in human pulmonary fibroblasts and was demonstrated to be 60-fold more potent than metformin in the same assay system [1]. In a separate head-to-head comparison on rat renal proximal tubular (NRK-52E) cells, HL156A at 50 µM induced AMPKα Thr172 phosphorylation that was statistically significantly greater than both metformin and AICAR at the identical 50 µM concentration (P<0.05 vs. both comparators) [2].
| Evidence Dimension | AMPK phosphorylation potency (fold difference vs. metformin) |
|---|---|
| Target Compound Data | 60-fold more potent than metformin at equimolar concentration; statistically significant AMPKα Thr172 phosphorylation at 50 µM (P<0.05 vs. metformin) |
| Comparator Or Baseline | Metformin: reference potency = 1x; AICAR: weaker than HL156A at 50 µM (P<0.05) |
| Quantified Difference | 60-fold greater AMPK activation potency vs. metformin; statistically significant superiority over metformin and AICAR at 50 µM |
| Conditions | Human pulmonary fibroblasts (in vitro TGFβ-stimulated); NRK-52E rat renal proximal tubular cells, ELISA measurement of AMPKα Thr172 phosphorylation |
Why This Matters
AMPK activation is a key pharmacodynamic biomarker for this class; the 60-fold enhancement means researchers can achieve therapeutically relevant target engagement at nanomolar-to-low micromolar concentrations where metformin is completely inactive, enabling clean mechanistic studies and reducing off-target risk.
- [1] Willette RN, et al. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis. J Pharmacol Exp Ther. 2021;379(3):290-300. doi:10.1124/jpet.121.000811 View Source
- [2] Kang HM, et al. HL156A, a novel pharmacological agent with potent adenosine-monophosphate-activated protein kinase (AMPK) activator activity ameliorates renal fibrosis in a rat unilateral ureteral obstruction model. PLOS ONE. 2018;13(8):e0201692. (Fig 1 – direct comparison of HL156A, metformin, and AICAR AMPK activation) View Source
